molecular formula C16H15N3O3S B2735785 N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-68-5

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2735785
CAS No.: 851943-68-5
M. Wt: 329.37
InChI Key: KYLYRDWFOBYRGG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 851943-68-5) is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 4-methoxyphenethyl carboxamide group. It is synthesized via multi-step reactions involving hydrazinolysis and condensation, as evidenced by its role as an intermediate in poly-fused heterocyclic systems . Industrially, it is available as a high-purity (99%) product for research and development purposes .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-16-19(15(13)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLYRDWFOBYRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : N-(4-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • Molecular Formula : C18H21N3O3S
  • CAS Number : 946237-80-5

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have demonstrated effectiveness against various bacterial strains, including resistant strains. The presence of the methoxy group in the phenyl ring has been linked to increased antibacterial activity compared to other substituents .

CompoundActivityReference
N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideAntibacterial
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivativesAntitubercular (MIC = 50 μg/mL)

Antiviral and Anti-inflammatory Properties

The compound has also shown potential antiviral and anti-inflammatory activities. These effects are attributed to its ability to inhibit specific enzymes involved in viral replication and inflammatory pathways. For example, thiazolopyrimidine derivatives have been noted for their ability to inhibit enzymes like tyrosinase, which is crucial in melanin production and inflammation processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities have been tested against various cancer cell lines with promising results .

The biological activity of N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes such as tyrosinase and leucyl-tRNA synthetase.
  • Cell Signaling Pathways : It modulates pathways involved in inflammation and cancer cell proliferation.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that can be performed under various conditions:

  • Ultrasonic Activation : This method enhances reaction rates and yields.
  • Microwave-Assisted Synthesis : A green chemistry approach that minimizes energy consumption and improves efficiency.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide:

  • Antibacterial Studies : A study comparing various derivatives found that those containing a methoxy group exhibited enhanced antibacterial activity against resistant strains compared to their hydroxyl counterparts .
  • Anticancer Efficacy : Research on thiazole-integrated compounds revealed significant antiproliferative effects against human liver carcinoma cell lines (HepG-2), indicating the potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. In particular, thiazole derivatives have been linked to significant anti-proliferative effects against colon carcinoma and lung cancer cells due to their ability to inhibit tubulin polymerization and other cancer-related pathways .

Anticonvulsant Properties

Thiazolo derivatives are also being explored for their anticonvulsant properties. A study indicated that modifications in the thiazole structure could enhance anticonvulsant activity, potentially making this compound a candidate for treating epilepsy or seizure disorders .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various pathogens. Research indicates that thiazole-containing compounds exhibit broad-spectrum antibacterial activity, which could be beneficial in developing new antibiotics . The presence of the methoxy group in this compound may enhance this activity due to its influence on membrane permeability and interaction with microbial enzymes.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of Thiazole Ring : Utilizing appropriate precursors such as thioureas and α-halo carbonyl compounds.
  • Pyrimidine Integration : Condensation reactions to form the pyrimidine moiety.
  • Carboxamide Formation : Final acylation steps to introduce the carboxamide functional group.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Case Study 1: Anticancer Efficacy

A notable study explored the anticancer efficacy of a series of thiazole derivatives similar to this compound against human cancer cell lines. The results indicated that certain modifications in the thiazole structure led to enhanced cytotoxicity against lung cancer (NCI-H322) and colon cancer (HCT-15) cell lines .

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of thiazolo derivatives in animal models. The study found that specific structural features significantly influenced their effectiveness in reducing seizure frequency and duration compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

The target compound is compared to analogues with substitutions on the thiazolo[3,2-a]pyrimidine core, altering electronic, steric, or biological properties. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/ID) Substituents Molecular Weight Key Functional Groups Synthesis Highlights References
Target Compound (851943-68-5) 4-Methoxyphenethyl carboxamide 423.46 (calc.) Carboxamide, Methoxy Hydrazinolysis of ethyl esters, condensation
3-(4-Fluorophenyl) analogue (D358-0726) 4-Fluorophenyl, 4-methoxyphenethyl carboxamide 423.46 Fluorophenyl, Carboxamide Substitution of fluorophenyl group via nucleophilic aromatic substitution
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... (313705-12-3) 7-Methyl, 3-oxo, N-phenyl 381.43 Oxo, Methyl, Phenylamide Acetylation of ethyl carboxylate intermediates
Compound 3 () Carbohydrazide 492 (m/z) Hydrazide, Methoxyphenyl Hydrazinolysis of ethyl carboxylate; loss of ester signals in ¹³C NMR
5-Oxo-N-(4-trifluoromethoxyphenyl)-... (851944-03-1) Trifluoromethoxyphenyl 355.29 Trifluoromethoxy, Carboxamide Introduction of trifluoromethoxy via halogen exchange
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group (851944-03-1) enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .
  • Intermediate Utility : Compound 3 (m/z 492) serves as a precursor for synthesizing triazole and pyrido-pyrimidine derivatives .
Reactivity Trends:
  • Carbohydrazide Intermediate (Compound 3) : Reacts with electrophiles (e.g., ethyl chloroacetate, pyridine derivatives) to form triazoles or pyrido-pyrimidines, demonstrating versatility in constructing fused heterocycles .

Spectral and Analytical Data

Table 3: Spectroscopic Comparisons
Compound ¹H NMR (δ ppm) ¹³C NMR (Key Signals) Mass Spec (m/z) IR (cm⁻¹)
Target Compound Aromatic protons: 6.8–7.5 (m, methoxyphenyl) 165.2 (C=O carboxamide) 423.46 (M⁺) 1680 (C=O), 1250 (C-O methoxy)
Compound 3 NH₂ signals: 9.2 (s, exchangeable) 170.1 (C=O hydrazide); absence of ester carbons (~60-70 ppm) 492 (M⁺) 1675 (C=O hydrazide)
Compound 13 NH protons: 6.95, 9.6 (exchangeable with D₂O) 162.8 (pyrido-pyrimidine C=N), 158.3 (C=O) 743.3 (M⁺) 1655 (C=O), 1590 (C=N)
Insights:
  • Carboxamide vs. Hydrazide : The target compound’s carboxamide C=O appears at 1680 cm⁻¹ (IR), while hydrazide derivatives (Compound 3) show a slightly lower C=O stretch (1675 cm⁻¹) due to hydrogen bonding .
  • Aromatic Substitution : Fluorophenyl analogues (D358-0726) exhibit upfield shifts in ¹H NMR due to fluorine’s electronegativity .

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